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Compound of Interest

Compound Name: 2-Hydroxypent-2-enoic acid

Cat. No.: B15465670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characteristics of 2-
hydroxypent-2-enoic acid. Due to a notable absence of experimentally-derived spectroscopic
data in publicly accessible databases and scientific literature, this document focuses on
computed data and the analysis of closely related structural isomers. This information can
serve as a valuable reference point for researchers undertaking the synthesis and
characterization of this compound.

Molecular Structure and Properties

2-Hydroxypent-2-enoic acid (CsHsOs3) is an unsaturated hydroxy acid with a molecular weight
of 116.11 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a
carbon-carbon double bond, suggests a range of potential chemical reactivity and makes its
spectroscopic identification a key aspect of its study.

Spectroscopic Data Overview

A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 2-hydroxypent-2-enoic acid did not yield any specific
results. However, data for its isomers and related compounds are available and can provide
insights into the expected spectral features.

Mass Spectrometry (MS)
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While no experimental mass spectrum for 2-hydroxypent-2-enoic acid was found, the
fragmentation patterns of carboxylic acids are well-documented. In electron ionization mass
spectrometry, short-chain carboxylic acids typically show peaks corresponding to the loss of an
-OH group (M-17) and a -COOH group (M-45). For unsaturated acids, the molecular ion peak
may be more prominent.

For the related compound, 4-hydroxy-pent-2-enoic acid, GC-MS data is available, though the
full spectrum is not detailed.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two distinctive broad absorptions due
to hydrogen bonding. A very broad O-H stretching band is typically observed in the range of
2500-3300 cm~1, which often overlaps with C-H stretching frequencies. A strong carbonyl
(C=0) stretching absorption appears around 1710 cm~1,

For the isomer, 4-hydroxy-pent-2-enoic acid, a vapor phase IR spectrum is available, which
could offer comparative insights.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-hydroxypent-2-enoic acid is publicly available. However,
predicted NMR data is available for the saturated analogue, 2-hydroxyvaleric acid (also known
as 2-hydroxypentanoic acid), which can offer some guidance.[6]

Expected *H NMR features for 2-hydroxypent-2-enoic acid would include:

A downfield signal for the carboxylic acid proton (typically >10 ppm), which is often broad.
 Signals for the vinyl proton.

 Signals for the methylene and methyl groups of the ethyl substituent, with characteristic
splitting patterns.

» Asignal for the hydroxyl proton, the chemical shift of which can be concentration and
solvent-dependent.

Expected 3C NMR features would include:
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» Asignal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).
 Signals for the sp? hybridized carbons of the double bond.

 Signals for the sp3 hybridized carbons of the ethyl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-hydroxypent-2-
enoic acid are not available due to the lack of published experimental work. However, general
methodologies for the spectroscopic analysis of organic compounds are well-established.

General NMR Spectroscopy Protocol

A general protocol for obtaining an NMR spectrum of a similar compound would involve
dissolving a few milligrams of the purified substance in a suitable deuterated solvent (e.g.,
CDCIs, D20, or DMSO-de). A standard *H NMR experiment would be performed, followed by a
13C NMR experiment. Further structural elucidation could be achieved using 2D NMR
techniques such as COSY, HSQC, and HMBC.

General IR Spectroscopy Protocol

For IR analysis, the sample could be prepared as a thin film between salt plates (e.g., NaCl or
KBr) for a neat liquid, or as a KBr pellet for a solid. The spectrum would then be recorded using
a Fourier Transform Infrared (FTIR) spectrometer.

General Mass Spectrometry Protocol

For mass spectral analysis, the sample would be introduced into the mass spectrometer, often
via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile
compounds using techniques like electrospray ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15465670#spectroscopic-data-nmr-ir-mass-spec-of-
2-hydroxypent-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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